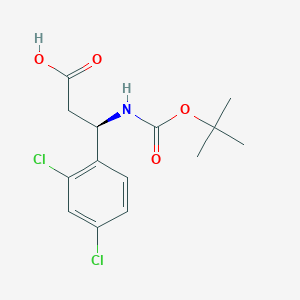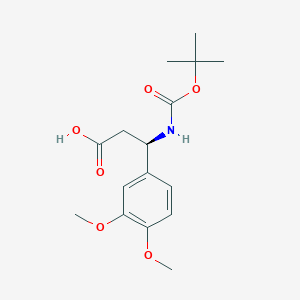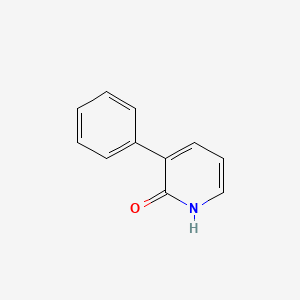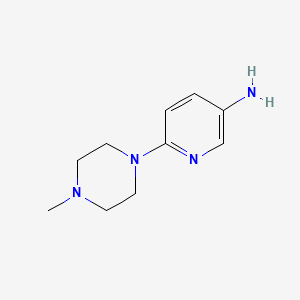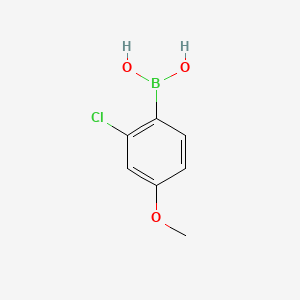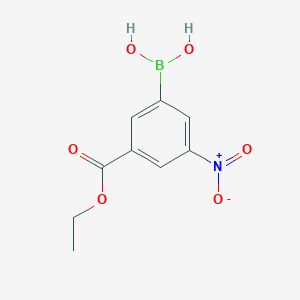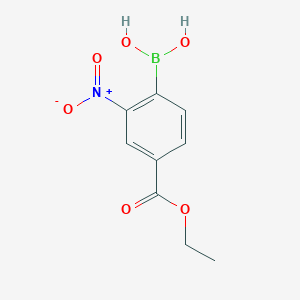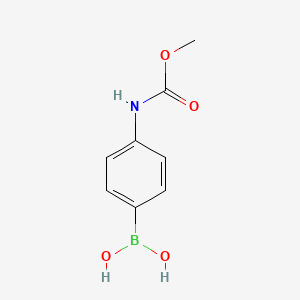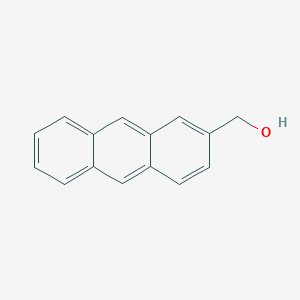
2-(羟甲基)蒽
概述
描述
2-(Hydroxymethyl)anthracene is a chemical compound with the molecular formula C15H12O and a molecular weight of 208.26 . It appears as a light yellow to yellow to orange powder or crystal .
Synthesis Analysis
Anthraquinones derived from filamentous fungi are a distinct large group of polyketides containing compounds which feature a common 9,10-dioxoanthracene core. Their derivatives are generated through enzymatic reactions such as methylation, oxidation, or dimerization to produce a large variety of anthraquinone derivatives . Recent strategies for preparing anthracene derivatives encompass papers published over the last twelve years (2008–2020) and focus on direct and indirect methods to construct anthracene and anthraquinone frameworks .
Molecular Structure Analysis
The molecular structure of 2-(Hydroxymethyl)anthracene consists of a total of 30 bonds; 18 non-H bonds, 16 multiple bonds, 1 rotatable bond, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 hydroxyl group, and 1 primary alcohol .
Chemical Reactions Analysis
Anthraquinones and their derivatives are generated through enzymatic reactions such as methylation, oxidation, or dimerization . Oximes are one of the most important and prolific functional groups in organic chemistry .
Physical And Chemical Properties Analysis
2-(Hydroxymethyl)anthracene is a solid at 20°C . The melting point ranges from 221.0 to 227.0°C .
科学研究应用
有机光化学
蒽生色团是 2-(羟甲基)蒽结构的一部分,在有机光化学的发展中起着重要作用 . 这归因于其固有的发光特性 .
材料化学
包括 2-(羟甲基)蒽在内的蒽衍生物在材料化学领域得到了广泛的研究 . 它们被用于开发具有独特性能的新材料。
热致变色和光致变色化学
在热致变色和光致变色化学中,蒽衍生物由于其在响应温度或光照变化时改变颜色的能力而被使用 .
有机发光器件
蒽衍生物被用于开发有机发光器件 . 这些器件在显示技术和照明方面有应用。
光学、电子和磁性开关
蒽已被用于光学、电子和磁性开关 . 这些开关在电信和计算等各个领域都有应用。
探测 DNA 切割
在生物系统中,包括 2-(羟甲基)蒽在内的蒽骨架化合物可用于探测 DNA 切割 . 这在基因研究和新医疗方法的开发中具有应用。
抗癌药物
在医药领域,蒽衍生物可作为良好的抗癌药物 . 据发现,它们对体外 L1210 肿瘤细胞具有显著的生物活性 .
致癌作用
虽然蒽衍生物具有药用价值,但它们也被认为对许多生物体具有致癌性 . 这是使用和处理它们时需要考虑的一个重要因素。
作用机制
Target of Action
Anthraquinones, a class of compounds to which 2-(hydroxymethyl)anthracene belongs, are known to interact with various cellular proteins . These include kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes, all of which play crucial roles in cellular functions and viability .
Mode of Action
Anthraquinone-based compounds, including 2-(hydroxymethyl)anthracene, are known to inhibit cancer progression by targeting essential cellular proteins . The exact nature of these interactions and the resulting changes in cellular function are areas of ongoing research.
Biochemical Pathways
Anthraquinones are known to influence several cellular pathways, leading to effects such as inhibition of cancer cell proliferation, invasion, migration, metastasis, induction of cellular apoptosis, and regulation of the host immune response .
Result of Action
Anthraquinones are known to exhibit antitumor activities, including inhibition of cancer cell proliferation, invasion, migration, metastasis, induction of cellular apoptosis, and regulation of the host immune response .
实验室实验的优点和局限性
2-(Hydroxymethyl)anthracene has been used extensively in scientific research, and has several advantages for lab experiments. It is relatively easy to synthesize and purify, and can be stored for long periods of time without degradation. It is also soluble in organic solvents, making it suitable for a variety of experiments. However, it has some limitations, such as its low quantum yield and low fluorescence quantum yield.
未来方向
The potential applications of 2-(Hydroxymethyl)anthracene have yet to be fully explored. Future research could focus on its use as a photosensitizer for PDT, as well as its potential use in the synthesis of new materials. Additionally, further research could be conducted to investigate its effects on biochemical and physiological processes, as well as its potential as an inhibitor of drug metabolism. Finally, research could be conducted to explore its potential as a fluorescent probe for the detection of various molecules in biological systems.
安全和危害
生化分析
Biochemical Properties
2-(Hydroxymethyl)anthracene interacts with various enzymes and proteins in biochemical reactions. It has been identified as a photoremovable protecting group (PRPG), which can structurally inhibit the release of certain pheromones . This suggests that 2-(Hydroxymethyl)anthracene can interact with enzymes and proteins to modulate their activity.
Cellular Effects
Anthracene derivatives have been shown to induce oxidative stress and genetic toxicity at both the molecular and cellular levels . This suggests that 2-(Hydroxymethyl)anthracene may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Anthracene and its derivatives are known to undergo a series of enzymatic reactions, including methylation, oxidation, or dimerization, to produce a variety of anthraquinone derivatives . These reactions suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Anthracene and its derivatives have been shown to degrade over time, with the degradation efficiency increasing with the addition of certain compounds .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 2-(Hydroxymethyl)anthracene in animal models. Anthracene and its derivatives have been shown to have antitumor activities, including inhibition of cancer cell proliferation, invasion, migration, metastasis, induction of cellular apoptosis, and tumor angiogenesis .
Metabolic Pathways
Anthracene is known to be metabolized by hydroxylation of the aromatic ring to yield cis-1,2-dihydroanthracene-1,2-diol, which is then converted to anthracene-1,2-diol .
Transport and Distribution
Anthracene and its derivatives are known to be soluble in ordinary organic solvents , suggesting potential interactions with transporters or binding proteins.
Subcellular Localization
Anthracene and its derivatives are known to interact with various cellular compartments, suggesting potential effects on its activity or function .
属性
IUPAC Name |
anthracen-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-10-11-5-6-14-8-12-3-1-2-4-13(12)9-15(14)7-11/h1-9,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUUBYLNJMTHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360908 | |
| Record name | 2-(Hydroxymethyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22863-82-7 | |
| Record name | 2-Anthracenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22863-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Hydroxymethyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential antitumor mechanisms of digiferruginol?
A1: While the exact mechanisms are still under investigation, the research paper highlights that digiferruginol exhibited potent antitumor activity against murine leukemia P-388 cells in vitro []. This suggests that the compound may interfere with cell proliferation, induce apoptosis (programmed cell death), or modulate signaling pathways crucial for cancer cell survival. Further research is needed to elucidate the precise molecular targets and downstream effects of digiferruginol in various cancer cell lines and in vivo models.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




